1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-methyl-4-(trifluoromethoxy)phenyl group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-(trifluoromethoxy)benzaldehyde and pyrrolidin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale batch processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-(2-Methyl-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-[2-methyl-4-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-8-7-9(18-12(13,14)15)4-5-10(8)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
IFVYZNJHGBDEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)N2CCCC2=O |
Origin of Product |
United States |
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